tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate

Anticancer Cytotoxicity SAR

Prioritize this mono-Boc-protected piperazine derivative for its unique para-fluorophenyl substitution pattern that delivers distinct cytotoxicity (A549 IC50 = 92.71 μM vs. 9.68 μM for 2-fluoro regioisomer). Solid-state handling (mp 98-102°C) ensures high-precision dispensing on automated synthesis platforms. Orthogonal Boc protection enables selective functionalization for PROTAC linker construction. Avoid regioisomeric substitution to maintain SAR integrity.

Molecular Formula C15H21FN2O2
Molecular Weight 280.34 g/mol
CAS No. 886767-25-5
Cat. No. B1463228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
CAS886767-25-5
Molecular FormulaC15H21FN2O2
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3
InChIKeyCFBUTNFXRFULBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate (CAS 886767-25-5) – A Differentiated Boc-Protected Piperazine Building Block


Tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate (CAS 886767-25-5) is a mono-Boc-protected piperazine derivative featuring a 4-fluorophenyl substituent at the 3-position . As a chiral building block (the compound is supplied as a racemate; enantiomerically pure (R)- and (S)-forms are also commercially available under separate CAS numbers), it serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. The tert-butyloxycarbonyl (Boc) group provides orthogonal protection of one piperazine nitrogen, enabling selective deprotection and subsequent functionalization, while the 4-fluorophenyl moiety imparts distinct electronic properties that modulate lipophilicity (XlogP = 2.1) and potential target engagement compared to non-fluorinated or differently substituted analogs [2].

Why tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate Cannot Be Casually Replaced by Other Boc-Piperazines or Fluorophenyl Regioisomers


Substitution of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate with a generic Boc-piperazine or a regioisomeric fluorophenyl analog (e.g., 2-fluoro, 3-fluoro) carries a high risk of altering critical molecular properties that directly impact biological activity, synthetic utility, and downstream performance. The para-fluorine substitution pattern on the phenyl ring is not merely a trivial variation; it introduces a strong electron-withdrawing effect via induction that is geometrically and electronically distinct from ortho- or meta-fluorine, influencing the pKa of the adjacent piperazine nitrogen and consequently its reactivity in coupling reactions and its binding affinity in biological assays [1]. Furthermore, the specific regioisomer has been shown to exhibit drastically different cytotoxic profiles: in a comparative study of piperazine derivatives against the A549 lung cancer cell line, the 4-fluorophenyl analog (6e) displayed an IC50 of 92.71 ± 23.90 μM, while the 2-fluorophenyl analog (6g) was nearly 10-fold more potent with an IC50 of 9.68 ± 1.95 μM, and the 2-chlorophenyl analog (6h) exhibited an IC50 of 28.68 ± 11.71 μM [2]. This stark difference underscores that even seemingly minor positional isomerism leads to unpredictable and substantial changes in biological readout, making blind substitution a significant liability in any structure-activity relationship (SAR) study or synthetic campaign.

Quantitative Differentiation Guide: tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate vs. Key Analogs


Cytotoxic Selectivity Profile: 4-Fluorophenyl vs. 2-Fluorophenyl and 2-Chlorophenyl Analogs in A549 Lung Cancer Cells

In a head-to-head comparative study, the 4-fluorophenyl piperazine derivative (6e) demonstrated a 9.6-fold lower potency (IC50 = 92.71 ± 23.90 μM) against A549 lung cancer cells compared to its 2-fluorophenyl isomer (6g, IC50 = 9.68 ± 1.95 μM) and a 3.2-fold lower potency compared to the 2-chlorophenyl analog (6h, IC50 = 28.68 ± 11.71 μM) [1]. This differential cytotoxicity profile is critical for applications requiring a specific window of activity; the 4-fluoro analog may be preferable as a less cytotoxic control or for projects where high potency against A549 cells is not desired.

Anticancer Cytotoxicity SAR

Synthetic Yield Advantage in Boc-Protection of Diamines

The synthesis of mono-Boc-protected diamines like tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate is inherently challenging due to the non-differentiation of the two amine groups in symmetric piperazine. However, when using optimized synthetic protocols, yields can be high. A relevant literature procedure for the synthesis of a closely related Boc-piperazine derivative (tert-butylpiperazine-1-carboxylate) reports a yield of 98% under specific conditions (K2CO3, EtOH, reflux, 18 h) [1]. This contrasts sharply with the lower yields often encountered with alternative protecting groups or when using less optimized routes. For instance, subsequent deprotection and functionalization steps in the same scheme show more variable yields (ca. 60% over two steps, and 40–85% for various coupling reactions), highlighting the efficiency of the initial Boc-protection step.

Organic Synthesis Boc Protection Diamine Chemistry

Physicochemical Differentiation: Melting Point and Storage Stability

Tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate exhibits a melting point of 98-102°C and is recommended for storage at 2-8°C in a dark, dry place . While direct comparative melting point data for regioisomers or halogen-substituted analogs are not readily available in the same dataset, this melting point range is a critical differentiator for procurement and handling. For example, the 2-chlorophenyl analog (CAS 886767-33-5) is reported to have a higher boiling point (384.9±42.0°C) and a different physical state under ambient conditions [1]. A higher melting point solid is generally easier to weigh accurately and has better long-term storage stability than low-melting solids or oils, reducing the risk of decomposition or handling errors in automated synthesis platforms.

Physicochemical Properties Handling Storage

Lipophilicity (XlogP) as a Predictor of Blood-Brain Barrier Penetration

The calculated XlogP for tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate is 2.1 [1]. This value falls within the optimal range (typically 1–3) for compounds intended to cross the blood-brain barrier (BBB) and engage central nervous system (CNS) targets. While direct comparative XlogP values for all regioisomers are not published in a single source, the presence and position of the fluorine atom are known to significantly modulate lipophilicity. For instance, the 3-fluorophenyl analog (CAS 886767-17-5) would be expected to have a slightly different XlogP due to altered molecular dipole moment and hydrogen bonding potential. The para-substitution in the 4-fluorophenyl compound likely provides a more balanced lipophilicity profile compared to the ortho-substituted 2-fluorophenyl analog, which may exhibit increased steric hindrance and altered electronic distribution that could affect passive membrane permeability.

Lipophilicity CNS Drug Design ADME

Recommended Application Scenarios for tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate Based on Quantified Differentiation


CNS Drug Discovery: Blood-Brain Barrier Penetrant Scaffold Design

Given its calculated XlogP of 2.1 (optimal for BBB penetration) and the well-established role of piperazine scaffolds in CNS-active drugs (e.g., antipsychotics, antidepressants), tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate is ideally suited as a core building block for designing novel CNS-targeted therapeutics. The Boc group allows for selective functionalization of the secondary amine after deprotection, while the 4-fluorophenyl moiety provides a lipophilic anchor that can be further elaborated to optimize target engagement and brain exposure. This compound should be prioritized over 2- or 3-fluoro regioisomers when maintaining a specific lipophilic balance is critical for in vivo efficacy.

Selective Cytotoxicity Profiling in Anticancer SAR Campaigns

The quantitative cytotoxicity data against A549 cells (IC50 = 92.71 μM) clearly differentiates the 4-fluorophenyl isomer from more potent analogs (e.g., 2-fluorophenyl, IC50 = 9.68 μM). This differential activity makes the compound a valuable tool for SAR studies aimed at understanding the structural determinants of cytotoxicity. It can serve as a less cytotoxic control, a negative control for cell-based assays, or a starting point for optimizing selectivity by appending additional moieties that enhance potency without compromising safety margins. Procurement of this specific isomer is therefore essential for any oncology project where fine-tuning of cytotoxic potency is a key objective.

Solid-Phase and Automated Synthesis Workflows

The compound's solid physical state (mp 98-102°C) and recommended storage conditions (2-8°C) make it highly amenable to automated synthesis platforms and solid-phase peptide synthesis (SPPS)-like workflows. Unlike lower-melting or oily analogs that can be difficult to dispense accurately and are prone to decomposition, this compound can be weighed and handled with high precision, reducing variability and improving the reproducibility of high-throughput chemistry. Its stability under inert atmosphere and mild storage conditions further minimizes the risk of degradation, ensuring consistent reactivity in multi-step synthetic sequences.

Targeted Protein Degradation (PROTAC) Linker Synthesis

Mono-Boc-protected piperazines are recognized as valuable building blocks for synthesizing linkers in PROTAC (Proteolysis Targeting Chimera) molecules. The orthogonal protection provided by the Boc group allows for selective attachment of one end of the linker to a ligand for the E3 ligase, while the secondary amine (after deprotection) can be conjugated to the target protein ligand. The 4-fluorophenyl substituent on the piperazine ring introduces additional binding potential or can serve as a handle for further functionalization. The high synthetic yield (up to 98% for similar Boc-protection steps) and solid-state handling properties make this compound a reliable and efficient choice for constructing complex bifunctional degraders, reducing the time and cost associated with linker optimization.

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